7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 16205-47-3
VCID: VC2467566
InChI: InChI=1S/C9H8N2O2/c1-6-3-2-4-8-7(9(12)13)5-10-11(6)8/h2-5H,1H3,(H,12,13)
SMILES: CC1=CC=CC2=C(C=NN12)C(=O)O
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

CAS No.: 16205-47-3

Cat. No.: VC2467566

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid - 16205-47-3

Specification

CAS No. 16205-47-3
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H8N2O2/c1-6-3-2-4-8-7(9(12)13)5-10-11(6)8/h2-5H,1H3,(H,12,13)
Standard InChI Key DKOIGMYINSXCJV-UHFFFAOYSA-N
SMILES CC1=CC=CC2=C(C=NN12)C(=O)O
Canonical SMILES CC1=CC=CC2=C(C=NN12)C(=O)O

Introduction

Chemical Structure and Identification

Molecular Structure

7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid consists of a pyrazolo[1,5-a]pyridine core skeleton with two key substituents: a methyl group at the 7-position and a carboxylic acid group at the 3-position. The heterocyclic backbone contains two nitrogen atoms within the fused ring system, contributing to its potential for hydrogen bonding and other interactions with biological targets. The carboxylic acid moiety imparts acidic properties to the molecule, while the methyl group enhances lipophilicity and may influence receptor binding characteristics .

Chemical Identifiers and Properties

The compound is precisely characterized by several chemical identifiers that facilitate its unambiguous identification in scientific literature and databases. These identifiers provide a standardized means for researchers to reference the compound in their work and access relevant information.

Table 1: Chemical Identifiers of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

ParameterValue
CAS Registry Number16205-47-3
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
InChIInChI=1S/C9H8N2O2/c1-6-3-2-4-8-7(9(12)13)5-10-11(6)8/h2-5H,1H3,(H,12,13)
InChI KeyDKOIGMYINSXCJV-UHFFFAOYSA-N
SMILESO=C(O)C=1C=NN2C1C=CC=C2C

Synonyms and Alternative Nomenclature

The compound is also known by several alternative names in scientific literature and commercial catalogs. Understanding these synonyms is essential for comprehensive literature searches and avoiding duplication in research records.

The primary synonyms include:

  • 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-methyl-

Physical and Chemical Properties

Structural Comparisons with Related Compounds

To better understand the structural nuances of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, it is valuable to compare it with structurally related compounds.

Table 2: Comparison of Related Pyrazolo-Containing Compounds

CompoundMolecular FormulaMolecular WeightStructural Difference
7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acidC₉H₈N₂O₂176.17 g/molReference compound
Pyrazolo[1,5-a]pyridine-3-carboxylic acidC₈H₆N₂O₂162.145 g/molLacks methyl group at 7-position
5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acidC₉H₈N₂O₂176.17 g/molMethyl group at 5-position instead of 7-position
7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidC₈H₇N₃O₂177.053 g/molContains pyrimidine instead of pyridine ring
7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acidC₈H₅IN₂O₂288.042 g/molContains iodine instead of methyl at 7-position

Synthetic Methods and Approaches

Representative Synthetic Procedure for Related Compounds

For the synthesis of related pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives, a general procedure may involve:

  • Ester hydrolysis: Refluxing the corresponding ethyl ester in a solution of sodium hydroxide and ethanol for approximately 6 hours.

  • Acidification: Treatment with hydrochloric acid to pH 1 to precipitate the carboxylic acid.

  • Purification: Filtration, washing with water, and drying to obtain the purified product.

This procedure has been documented for the synthesis of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid with reported yields of approximately 91% .

Applications in Medicinal Chemistry

Antituberculosis Activity

A particularly notable application of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives (structurally related to 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid) is in the development of antituberculosis agents. Research has shown that these compounds can exhibit excellent in vitro potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis .

Several pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated minimum inhibitory concentration (MIC) values in the nanomolar range against the H37Rv strain of Mycobacterium tuberculosis. Additionally, these compounds have shown activity against isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) strains, suggesting their potential in addressing the growing challenge of drug-resistant tuberculosis .

Table 3: Reported Efficacy of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives Against Mycobacterium tuberculosis Strains

Strain TypeMIC Range (μg/mL)
Drug-susceptible H37Rv<0.002-0.381
Isoniazid-resistant (rINH)<0.002-0.465
Rifampicin-resistant (rRMP)<0.002-0.004

Structure-Activity Relationships

Research on the structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives has revealed that modifications to the scaffold can significantly impact biological activity. For instance, the 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold has demonstrated enhanced potency against drug-resistant clinical Mycobacterium tuberculosis isolates compared to the related 2-methyl-5-methyl-pyrazolo[1,5-a]pyridine structure .

These findings suggest that strategic modifications to the pyrazolo[1,5-a]pyridine core, including the position and nature of substituents, can be leveraged to optimize biological activity and overcome resistance mechanisms. Such structure-activity insights are invaluable for the rational design of new therapeutic agents based on this scaffold .

QuantityPrice Range (€)Reference
100 mg80.00-128.00
250 mg120.00-168.00
1 g297.00-322.00
5 g1,138.00

Research Applications

The compound serves as an important building block and intermediate in organic synthesis, particularly in the development of pharmaceutically relevant molecules. Its carboxylic acid functionality provides a versatile handle for further derivatization, including:

  • Formation of amides, esters, and other carboxylic acid derivatives

  • Conversion to aldehydes via reduction pathways

  • Decarboxylation to access the core heterocyclic system

  • Introduction of additional functional groups

These transformations expand the utility of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid in the creation of diverse chemical libraries for drug discovery initiatives .

Physicochemical Properties and Structural Analysis

Structural Features

The bicyclic nature of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid confers specific electronic and conformational properties that influence its chemical behavior and biological activity. The nitrogen atoms in the pyrazolo ring contribute to the compound's basicity, while the carboxylic acid group imparts acidic characteristics, resulting in amphoteric properties that may facilitate interactions with diverse biological targets .

Comparative Analysis with Related Structures

While specific physicochemical data for 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is limited, information about related compounds can provide valuable context. For instance, the unmethylated analog, Pyrazolo[1,5-a]pyridine-3-carboxylic acid, has a reported melting point of 199-201°C and a calculated density of approximately 1.4 g/cm³ .

The addition of the methyl group at the 7-position in 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid would be expected to increase lipophilicity and potentially alter crystal packing, which may result in different melting point characteristics compared to the unmethylated compound .

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